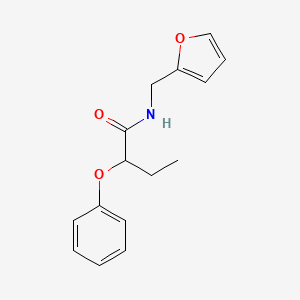

N-(furan-2-ylmethyl)-2-phenoxybutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-phenoxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-14(19-12-7-4-3-5-8-12)15(17)16-11-13-9-6-10-18-13/h3-10,14H,2,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHDBGIQXMMPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CO1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Furan 2 Ylmethyl 2 Phenoxybutanamide and Its Analogues

Established Synthetic Pathways for Amide Bond Formation

The crucial step in the synthesis of N-(furan-2-ylmethyl)-2-phenoxybutanamide is the creation of the amide linkage. This can be achieved through both conventional and modern synthetic techniques.

Conventional Synthetic Approaches

Traditional methods for amide bond formation typically involve the activation of the carboxylic acid component, in this case, 2-phenoxybutanoic acid, to make it more susceptible to nucleophilic attack by the amine, furan-2-ylmethanamine.

One of the most common approaches is the conversion of the carboxylic acid into a more reactive acyl chloride. nih.gov This is often achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-phenoxybutyryl chloride is then reacted with furan-2-ylmethanamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired amide.

Alternatively, a wide array of coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and the amine. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk To improve reaction rates and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides. mdpi.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP reagent) and uronium salts (e.g., HBTU, HATU). youtube.com

The choice of solvent for these reactions is critical, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) being commonly used. fishersci.co.ukresearchgate.net

Table 1: Conventional Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive (Optional) | Typical Solvent(s) | Key Features |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | None | Aprotic (e.g., DCM) | Forms reactive acyl chloride intermediate. nih.gov |

| Oxalyl Chloride ((COCl)₂) | None | Aprotic (e.g., DCM) | Also forms acyl chloride, often with cleaner byproducts. |

| DCC, DIC, EDC | HOBt, NHS | Aprotic (e.g., DCM, DMF) | Forms O-acylisourea intermediate; high yields. fishersci.co.ukmdpi.com |

| BOP, PyBOP | None | Aprotic (e.g., DMF) | Phosphonium-based reagents, effective for hindered substrates. |

| HBTU, HATU | None | Aprotic (e.g., DMF) | Uronium-based reagents, fast reaction times. youtube.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. taylorfrancis.com This technique can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and purer products. taylorfrancis.com

In the context of synthesizing this compound and its analogs, microwave irradiation can be applied to the amide coupling step. Research on the synthesis of a closely related compound, N-(furan-2-ylmethyl)furan-2-carboxamide, has demonstrated the effectiveness of microwave-assisted synthesis. researchgate.netnih.gov In this work, the reaction between 2-furoic acid and furfurylamine (B118560) was successfully carried out in a microwave reactor using coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻) or EDC. researchgate.netnih.gov The optimization of reaction conditions, including solvent and substrate amounts, led to good to very good yields of the final amide. researchgate.netnih.gov This methodology is directly applicable to the synthesis of the title compound, where 2-phenoxybutanoic acid would be used in place of 2-furoic acid. The use of microwave irradiation often allows for solvent-free conditions, which aligns with the principles of green chemistry. nih.gov

Table 2: Microwave-Assisted Synthesis of a Furan-Containing Amide Analog

| Coupling Reagent | Solvent | Reaction Time (Microwave) | Yield | Reference |

|---|---|---|---|---|

| DMT/NMM/TsO⁻ | Dichloromethane | 15 min | 85% | researchgate.netnih.gov |

| EDC | Dichloromethane | 30 min | 78% | researchgate.netnih.gov |

Precursor Synthesis and Derivatization Strategies

Furan-2-ylmethyl Precursors

The furan-2-ylmethylamine precursor is commonly derived from furfural (B47365), a readily available platform chemical produced from biomass. acs.orgrsc.org A primary method for synthesizing furan-2-ylmethanamine (furfurylamine) is the reductive amination of furfural. researchgate.netacs.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of furfural with an ammonia (B1221849) source to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

Various catalytic systems have been developed for this transformation, utilizing hydrogen gas as the reductant. acs.orgmasterorganicchemistry.com Catalysts often consist of a noble metal (such as rhodium, palladium, or ruthenium) or a non-precious metal (like nickel or cobalt) supported on materials such as alumina (B75360) (Al₂O₃) or carbon. acs.orgmasterorganicchemistry.com For instance, a Rh/Al₂O₃ catalyst has been shown to achieve high selectivity for furfurylamine (around 92%) in a relatively short reaction time of 2 hours at 80°C. masterorganicchemistry.com The choice of catalyst and reaction conditions, including temperature and pressure, is crucial for maximizing the yield of the primary amine and minimizing side products. masterorganicchemistry.com

Once furan-2-ylmethanamine is obtained, it can be directly used in the amide coupling reaction. Derivatization is generally not required for this precursor unless protection of the amine group is necessary for a multi-step synthesis, which is unlikely in this direct amidation.

2-Phenoxybutanoic Acid Derivatives

The synthesis of 2-phenoxybutanoic acid is most commonly achieved through a Williamson ether synthesis. researchgate.netwikipedia.orgresearchgate.net This reaction involves the nucleophilic substitution of a haloalkanoate by a phenoxide ion. wikipedia.orgresearchgate.net In a typical procedure, phenol (B47542) is deprotonated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the sodium or potassium phenoxide. This is then reacted with an ethyl 2-bromobutanoate via an SN2 mechanism to form ethyl 2-phenoxybutanoate. wikipedia.orgmdpi.com Subsequent hydrolysis of the ester, typically under basic or acidic conditions, yields the desired 2-phenoxybutanoic acid.

The reactivity in the Williamson ether synthesis is sensitive to steric hindrance, making the use of a primary alkyl halide preferable. wikipedia.org The reaction is versatile and widely used in both laboratory and industrial settings. researchgate.net

For the subsequent amide bond formation, the 2-phenoxybutanoic acid needs to be activated. As mentioned in section 2.1.1, this is typically done by converting it to 2-phenoxybutyryl chloride using a reagent like thionyl chloride. nih.gov This acyl chloride is a key derivatized intermediate for the coupling reaction with furan-2-ylmethanamine.

Green Chemistry Principles in Synthesis of the Compound and its Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com These principles can be applied to the synthesis of this compound and its analogs in several ways.

For the amide bond formation, greener approaches focus on avoiding hazardous reagents and solvents. mdpi.com This includes the use of catalytic methods over stoichiometric activating agents, which reduces waste. Solvent-free reaction conditions, often facilitated by microwave irradiation, are a key aspect of green synthesis. nih.govwikipedia.org Water is also being explored as a green solvent for some amidation reactions. acs.org

In the synthesis of the precursors, the use of biomass-derived furfural for the furan-2-ylmethylamine component is inherently a green aspect, as it utilizes a renewable feedstock. rsc.org The development of efficient and recyclable catalysts for the reductive amination of furfural further enhances the green credentials of this step. acs.orgmasterorganicchemistry.com

For the 2-phenoxybutanoic acid synthesis, greener alternatives to traditional solvents in the Williamson ether synthesis can be considered. Phase-transfer catalysis can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic haloalkanoate, reducing the need for large volumes of organic solvents. mdpi.com Furthermore, exploring biocatalytic routes, where enzymes are used to carry out specific synthetic steps, represents a frontier in the green synthesis of such compounds. mdpi.com The use of biocatalysis can lead to high selectivity under mild conditions, often in aqueous media. mdpi.com

Table 3: Application of Green Chemistry Principles

| Synthetic Step | Conventional Method | Green Alternative(s) | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Amide Bond Formation | Stoichiometric coupling agents (e.g., DCC), hazardous solvents (e.g., DCM). fishersci.co.uk | Catalytic methods, solvent-free microwave synthesis, use of water as a solvent. nih.govacs.org | Waste prevention, safer solvents and reagents, energy efficiency. |

| Furan-2-ylmethylamine Synthesis | - | Reductive amination of biomass-derived furfural using recyclable catalysts. rsc.orgmasterorganicchemistry.com | Use of renewable feedstocks, catalysis. |

| 2-Phenoxybutanoic Acid Synthesis | Use of volatile organic solvents. | Phase-transfer catalysis, exploration of biocatalytic routes. mdpi.commdpi.com | Safer solvents, use of renewable (enzymatic) catalysts. |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The successful synthesis of this compound relies on the effective purification and isolation of its synthetic intermediates and the final product. Standard laboratory techniques such as extraction, distillation, crystallization, and chromatography are employed to ensure the purity and integrity of these compounds.

Purification of Furfurylamine

Furfurylamine, a key starting material, can be purified through several methods to remove impurities. Common techniques include:

Extraction: Following its synthesis, furfurylamine can be isolated from the reaction mixture by liquid-liquid extraction. Organic solvents such as chloroform (B151607) and cyclohexane (B81311) are effective for this purpose. usda.govsctunisie.org The organic layers are typically combined, dried over an anhydrous salt like sodium sulfate (B86663), and the solvent is subsequently removed under reduced pressure. sctunisie.org

Distillation: Vacuum distillation is a frequently used method to purify furfurylamine, especially to separate it from less volatile impurities. usda.gov This technique takes advantage of the compound's boiling point to achieve a high degree of purity.

Filtration: In cases where the synthesis results in solid byproducts or unreacted materials, filtration is a straightforward method for their removal. sctunisie.org

The purity of the isolated furfurylamine is often assessed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, with reported purities often exceeding 95%. sctunisie.orgresearchgate.net

Purification of 2-Phenoxybutanoic Acid and its Precursors

The second key intermediate, 2-phenoxybutanoic acid, and its related phenoxyacetic acid derivatives are typically purified from the reaction mixture by precipitation and recrystallization.

Acidification and Precipitation: The synthesis of phenoxyacetic acid derivatives often involves the reaction of a phenol with a haloacetic acid in a basic solution. The product is then precipitated by acidifying the reaction mixture with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2. chemicalbook.com The resulting solid precipitate is then collected by filtration.

Washing: The crude solid is typically washed with water or dilute acid to remove any remaining inorganic salts and other water-soluble impurities. chemicalbook.com

Recrystallization: To achieve higher purity, the crude phenoxyacetic acid derivative can be recrystallized from a suitable solvent. A common method involves dissolving the crude product in a heated solvent, such as deionized water or ethanol, followed by filtration of the hot solution and subsequent cooling to allow the purified compound to crystallize. chemicalbook.comjocpr.com For instance, in the purification of phenoxyacetic acid, the crude product can be dispersed in hot deionized water, the pH adjusted to 8.0 with a potassium carbonate solution to dissolve it, filtered, and then re-precipitated by adjusting the pH back to 1-2 with HCl. chemicalbook.com

The table below summarizes typical purification techniques for the synthetic intermediates.

| Compound | Purification Technique | Reagents/Solvents | Purity/Yield | Reference |

| Furfurylamine | Extraction | Cyclohexane, Sodium Hydroxide Solution | >95% | sctunisie.org |

| Vacuum Distillation | - | High Purity | usda.gov | |

| Phenoxyacetic Acid | Precipitation & Recrystallization | Hydrochloric Acid, Deionized Water, Potassium Carbonate | 75% Yield | chemicalbook.com |

Purification of the Final Compound: this compound

The final step in the synthesis is the amidation reaction between 2-phenoxybutanoic acid (or its activated form) and furfurylamine. The work-up and purification of the resulting this compound are crucial for obtaining a pure product. General procedures for the purification of amides often involve the following steps:

Aqueous Work-up: After the reaction is complete, the mixture is typically subjected to an aqueous work-up to remove unreacted starting materials and reagents. This involves diluting the reaction mixture with an organic solvent like ethyl acetate (B1210297) and washing it sequentially with acidic and basic aqueous solutions. mercer.edu A wash with a dilute acid solution (e.g., 1 M citric acid) removes any unreacted furfurylamine, while a wash with a dilute basic solution (e.g., 1 M sodium bicarbonate) removes unreacted 2-phenoxybutanoic acid. mercer.edunih.gov A final wash with brine (saturated sodium chloride solution) is often used to remove residual water from the organic layer. mercer.edu

Drying and Solvent Removal: The organic layer containing the amide product is then dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. mercer.edunih.gov

Chromatography: For further purification, column chromatography is a common technique. While specific conditions for this compound are not detailed in the provided search results, analogous furan-2-carboxamides have been purified using flash column chromatography with solvent systems such as a mixture of hexane (B92381) and ethyl acetate. nih.gov

Recrystallization: Recrystallization can be employed to obtain a highly pure crystalline solid. The choice of solvent is critical and would need to be determined empirically. For some N-furfuryl amides, mixtures of solvents like acetone (B3395972) and water have been used successfully. fishersci.co.uk

The following table outlines a general purification strategy for this compound based on standard amide purification protocols.

| Purification Step | Procedure | Purpose | Reference |

| Aqueous Wash (Acidic) | Wash organic layer with 1 M Citric Acid | Remove unreacted furfurylamine | mercer.edu |

| Aqueous Wash (Basic) | Wash organic layer with 1 M Sodium Bicarbonate | Remove unreacted 2-phenoxybutanoic acid | mercer.edu |

| Brine Wash | Wash organic layer with saturated NaCl solution | Remove residual water | mercer.edu |

| Drying | Treat organic layer with anhydrous Na2SO4 or MgSO4 | Remove water from the organic solvent | nih.gov |

| Solvent Removal | Evaporation under reduced pressure | Isolate crude product | nih.gov |

| Column Chromatography | Flash chromatography (e.g., Hexane/Ethyl Acetate) | Separate product from byproducts | nih.gov |

| Recrystallization | Dissolution in a hot solvent and slow cooling | Obtain highly pure crystalline product | fishersci.co.uk |

Structure Activity Relationship Sar Studies of N Furan 2 Ylmethyl 2 Phenoxybutanamide Derivatives

Impact of Substitutions on the Phenoxy Moiety

The phenoxy group is a critical component that often interacts with hydrophobic pockets within biological targets. The nature and position of substituents on this aromatic ring can significantly alter the compound's binding affinity, selectivity, and pharmacokinetic properties.

Detailed SAR studies on related 2-phenoxyacetamide scaffolds have provided valuable insights that are likely applicable to the N-(furan-2-ylmethyl)-2-phenoxybutanamide series. Research on 2-phenoxyacetamide inhibitors of the enzyme NOTUM revealed a strong positional preference for substituents on the phenoxy ring. rsc.orgresearchgate.net Specifically, substitution at the 2-position (ortho) was found to be most favorable for activity. rsc.org

Key findings from these analogous studies include:

Positional Preference: Moving a methyl or chloro substituent from the 2-position to the 3- or 4-position resulted in a significant decrease in potency. rsc.orgresearchgate.net

Nature of Substituent: The original 2-methyl group was found to be effective. A beneficial twofold increase in potency was achieved by replacing the 2-methyl group with a 2-chloro atom. rsc.orgresearchgate.net This suggests that a small, electron-withdrawing group at the ortho position can enhance binding interactions.

These findings underscore the sensitivity of the binding pocket to the substitution pattern on the phenoxy ring. The ortho position appears to be crucial for orienting the molecule correctly within the active site, while the electronic and steric properties of the substituent fine-tune the binding affinity.

| Compound Base | Substituent (Position) | Relative Potency | Reference |

|---|---|---|---|

| 2-Phenoxyacetamide | 2-Methyl | Preferred | rsc.orgresearchgate.net |

| 2-Phenoxyacetamide | 2-Chloro | Increased | rsc.orgresearchgate.net |

| 2-Phenoxyacetamide | 3-Methyl / 3-Chloro | Decreased | rsc.org |

| 2-Phenoxyacetamide | 4-Methyl / 4-Chloro | Decreased | rsc.org |

Role of the Furan (B31954) Ring and its Substitutions

The furan ring is a five-membered aromatic heterocycle that serves as a versatile scaffold in medicinal chemistry. It is known to participate in various non-covalent interactions, including hydrogen bonding (via its oxygen atom) and pi-stacking. The incorporation of a furan nucleus is a common strategy in drug design to enhance biological activity.

The biological potential of furan derivatives can be significantly influenced by substituents. The 2- and 5-positions of the furan ring are typically the most accessible for chemical modification and are often key positions for modulating activity. General SAR principles for furan-containing molecules suggest:

Electron-withdrawing groups , such as nitro groups, can enhance the antibacterial and anticancer activities of furan derivatives.

The furan ring can act as a bioisostere of a phenyl ring, offering a different balance of hydrophilicity and lipophilicity, which can improve pharmacokinetic profiles.

In the context of this compound, the furan-2-ylmethyl group positions the furan ring at a specific distance and orientation relative to the rest of the molecule. Modifications would likely focus on the 5-position of the furan ring. Introducing small, polar, or hydrogen-bonding groups at this position could probe for additional interactions within the target's binding site.

Modifications of the Butanamide Linker and its Chiral Centers

Linker Chain: The four-carbon chain of the butanamide linker dictates the distance between the furan and phenoxy rings. Elongating or shortening this chain would directly impact this distance and could disrupt optimal binding. SAR studies on similar phenoxyacetamide derivatives, where the linker was altered, showed that such modifications were generally not favorable, suggesting that the established linker length is often optimal for activity. rsc.org

Chiral Center: The structure contains a chiral center at the second carbon of the butanamide group (the carbon bearing the phenoxy group). It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity. nih.govmdpi.com Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For this compound, this means that the (R)-enantiomer and the (S)-enantiomer will likely have different biological activities. One enantiomer (the eutomer) will typically fit better into the binding site and have higher activity, while the other (the distomer) may have lower activity or even interact with different targets, potentially causing off-target effects. Therefore, the synthesis and testing of single enantiomers are critical to determining the optimal stereochemistry for biological activity. nih.gov Studies on other chiral molecules have consistently shown that only one stereoisomer often possesses the desired significant biological activity. mdpi.com

Conformational Analysis and SAR Implications

Amide bonds can exist as two distinct rotational isomers (rotamers): cis (E) and trans (Z). Due to steric hindrance, the trans conformation is generally more stable. However, a hindered rotational equilibrium between the two forms can exist in solution. Conformational analysis of the closely related molecule N-benzyl-N-(furan-2-ylmethyl)acetamide using NMR spectroscopy and DFT calculations has shown the presence of both cis and trans rotamers in solution. This study predicted the existence of multiple stable conformations (four Z and five E structures), indicating a complex conformational landscape.

The flexibility of the butanamide linker allows the furan and phenoxy moieties to orient themselves in various spatial arrangements. The specific torsion angles around the single bonds of the linker, combined with the cis/trans nature of the amide bond, define the molecule's three-dimensional shape. A favorable conformation would position the furan and substituted phenoxy groups in the precise orientation required for optimal interaction with their respective binding pockets in the target protein. Understanding this conformational behavior is essential for rational drug design, as modifications that stabilize the bioactive conformation can lead to a significant increase in potency.

Lack of Specific Research Data on this compound Prevents Detailed Pharmacological Analysis

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its pharmacological activities and molecular mechanisms as per the requested outline.

The performed searches for "this compound" in conjunction with key terms such as "G Protein-Coupled Receptors (GPCRs)," "enzyme inhibition," "cAMP production," and "intracellular signaling pathways" did not yield any specific studies, data, or detailed research findings for this particular compound.

While the searches did identify research on other molecules containing a furan moiety, these compounds are structurally distinct from this compound. The biological and pharmacological activities of a chemical compound are highly specific to its unique structure. Therefore, data from related but different molecules cannot be extrapolated to accurately describe the properties of this compound.

The initial investigation into the broader class of furan-containing compounds reveals that they are a versatile scaffold in medicinal chemistry, with various derivatives showing activity as:

Enzyme inhibitors , targeting enzymes such as proteases, urease, and oxidoreductases. nih.govnih.govnih.govsemanticscholar.org

GPCR ligands , with some acting as antagonists for specific receptors. nih.gov

However, without direct experimental data on this compound, any discussion of its specific receptor interactions, enzyme inhibition profile, or effects on cellular signaling would be purely speculative and would not meet the required standard of scientific accuracy.

Pharmacological Activities and Molecular Mechanisms of N Furan 2 Ylmethyl 2 Phenoxybutanamide

Structure-Based Mechanism Elucidation

Due to the absence of any published research on N-(furan-2-ylmethyl)-2-phenoxybutanamide, there is no information regarding its structure-based mechanism elucidation. This type of research, which often involves techniques like X-ray crystallography or computational modeling, has not been performed or reported for this specific compound. researchgate.netmdpi.com

Pre Clinical Evaluation of N Furan 2 Ylmethyl 2 Phenoxybutanamide and Its Analogues

In Vitro Biological Assays

In vitro assays are fundamental in early-stage drug discovery for determining the biological activity of a compound at a cellular and molecular level.

Cell-Based Functional Assays (e.g., cytotoxicity against cancer cell lines, antiviral assays)

The cytotoxic potential of furan-based analogues has been evaluated against various human cancer cell lines. The MTT cell viability assay is a common method used to assess these effects. For instance, a series of novel furan-based derivatives were tested for their cytotoxic effects on the MCF-7 breast cancer cell line and the non-cancerous MCF-10a breast cell line. nih.gov Two compounds from this series, a pyridine (B92270) carbohydrazide (B1668358) derivative (compound 4) and an N-phenyl triazinone derivative (compound 7), demonstrated significant anticancer activity against MCF-7 cells, with IC₅₀ values of 4.06 µM and 2.96 µM, respectively. nih.gov Further investigation revealed these compounds induced cell cycle arrest at the G2/M phase and prompted cell death through apoptosis. nih.gov

Another study focused on furan-2-yl acetate (B1210297) (F2A), a compound isolated from marine actinomycetes. scialert.net F2A exhibited selective cytotoxicity, with IC₅₀ values under 15 µg/mL against several tumor cell lines, while its IC₅₀ against non-tumor cell lines was greater than 25 µg/mL. scialert.net This suggests a degree of selectivity for cancer cells. The mechanism of cell death was identified as apoptosis, mediated by the generation of Reactive Oxygen Species (ROS). scialert.net

In a different study, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate were assessed for cytotoxicity against HeLa, HepG2, and Vero cancer cell lines. researchgate.net An amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate, was found to be the most potent against the HeLa cell line, with an IC₅₀ of 62.37 µg/mL. researchgate.net

The table below summarizes the cytotoxic activity of selected furan (B31954) analogues.

Table 1: Cytotoxic Activity of Furan Analogues in Cancer Cell Lines

| Compound/Analogue | Cell Line | Assay | IC₅₀ Value | Source |

|---|---|---|---|---|

| Pyridine carbohydrazide 4 | MCF-7 (Breast Cancer) | MTT | 4.06 µM | nih.gov |

| N-phenyl triazinone 7 | MCF-7 (Breast Cancer) | MTT | 2.96 µM | nih.gov |

| Furan-2-yl acetate (F2A) | Various Tumor Cells | MTT | <15 µg/mL | scialert.net |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate | HeLa (Cervical Cancer) | MTT | 62.37 µg/mL | researchgate.net |

| 2-(furan-2-yl)naphthalen-1-ol (FNO) analogue 14 | SKBR-3 (Breast Cancer) | Not Specified | 0.73 µg/mL (ED₅₀) | nih.gov |

Beyond cancer, furan derivatives have been explored for other activities. For example, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication. nih.gov While this is an enzymatic assay, the identified inhibitors also showed low cytotoxicity in Vero and MDCK cell lines, which is a critical parameter for developing antiviral agents. nih.gov

Enzymatic Activity Assays

Enzymatic assays are crucial for understanding if a compound can directly modulate the activity of a specific enzyme, which is often the primary target in drug development. mdpi.com Furan-containing analogues have been successfully identified as inhibitors of various enzymes.

In the search for treatments against COVID-19, a screening effort identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Through structural optimization, compounds F8-B6 and F8-B22 were developed, exhibiting IC₅₀ values of 1.57 µM and 1.55 µM, respectively. nih.gov Enzymatic kinetic studies further revealed that F8-B6 acts as a reversible, covalent inhibitor of the Mpro enzyme. nih.gov

Another class of furan-based analogues, benzothieno[3,2-b]furan derivatives, were designed as inhibitors of I-kappa B kinase beta (IKKβ), a key protein in inflammatory signaling pathways. nih.gov A derivative designated 13a showed potent inhibitory activity against IKKβ in both enzymatic and cellular assays. nih.gov Subsequent modifications led to 6-alkoxy derivatives that retained potent IKKβ inhibition while demonstrating improved metabolic stability. nih.gov

The table below presents the enzymatic inhibitory activity of selected furan analogues.

Table 2: Enzymatic Inhibition by Furan Analogues

| Compound/Analogue | Target Enzyme | Assay Type | IC₅₀ Value | Source |

|---|---|---|---|---|

| F8-B6 | SARS-CoV-2 Mpro | Enzymatic | 1.57 µM | nih.gov |

| F8-B22 | SARS-CoV-2 Mpro | Enzymatic | 1.55 µM | nih.gov |

Cell Line Models for Target Engagement

Confirming that a drug interacts with its intended molecular target within a living cell is a critical step known as target engagement. This can be assessed using specialized cell line models.

For the cytotoxic furan-based derivatives, pyridine carbohydrazide 4 and N-phenyl triazinone 7, target engagement was inferred from the downstream cellular consequences. nih.gov DNA flow cytometry analysis of MCF-7 cells treated with these compounds showed a distinct arrest in the G2/M phase of the cell cycle. nih.gov Furthermore, analysis of apoptotic markers indicated an increase in p53 and Bax levels and a decrease in Bcl-2, confirming engagement with the intrinsic mitochondrial apoptosis pathway. nih.gov

In a different context, a cellular reporter assay was used to confirm the activity of 1-(Furan-2ylmethyl)pyrrolidine-based ST2 inhibitors. nih.gov In this model, HEK293 cells were engineered to overexpress the ST2 receptor. The binding of its ligand, IL-33, triggers a signaling cascade that can be measured. The furan-containing inhibitors were shown to block this signaling, confirming their engagement with the ST2 target in a cellular environment. nih.gov These examples highlight how cell line models are used to bridge the gap between enzymatic activity and cellular function, confirming that the compound reaches and affects its target within the cell.

In Vivo Pharmacological Models (Non-Human)

Following promising in vitro results, testing in non-human in vivo models is essential to evaluate a compound's efficacy and pharmacological properties in a whole living organism. nih.gov

Efficacy Assessment in Disease Models (e.g., metabolic disorders)

The evaluation of furan analogues in animal models of disease provides crucial information on their potential therapeutic efficacy. A study on 2-(furan-2-yl)naphthalen-1-ol (FNO) analogues, developed as potential anti-breast cancer agents, included in vivo testing. nih.gov An analogue, compound 3, was administered to a Brca1/p53-deficient mouse model, which is genetically predisposed to develop mammary tumors. nih.gov The results showed that treatment with this compound significantly inhibited the proliferation of mammary epithelial cells and reduced the branching of mammary glands, demonstrating its efficacy in a relevant disease model. nih.gov

Target Engagement and Biomarker Studies in Animal Models

Beyond efficacy, in vivo studies can confirm target engagement and measure changes in biomarkers that reflect the compound's mechanism of action. In the study of the FNO analogue (compound 3) in Brca1/p53-deficient mice, the researchers analyzed its effect on cell proliferation markers. nih.gov The results from these in vivo studies, including the prevention of mammary epithelial cells from entering the S-phase of the cell cycle, served as a biomarker, confirming that the compound has a significant effect on preventing mammary epithelial cell proliferation in vivo. nih.gov This provides evidence of target engagement within the animal model and links it to the observed anti-tumor efficacy.

Pharmacokinetics in Pre-clinical Species (excluding human data)

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Detailed ADME studies for N-(furan-2-ylmethyl)-2-phenoxybutanamide have not been identified in the reviewed literature. However, a study on furanylmethylpyrrolidine-based ST2 inhibitors, which are analogues, provides some insights into the in vivo pharmacokinetics in mice. nih.gov

In this study, the pharmacokinetic profiles of several analogues were assessed following intraperitoneal administration. nih.gov The investigation focused on determining the plasma concentration of the compounds over a seven-hour period to understand their elimination rates. nih.gov Based on a one-compartment model, significant differences in the in vivo half-life (t½) were observed among the tested analogues, indicating that structural modifications to the furan-based scaffold can substantially influence their pharmacokinetic behavior. nih.gov

For instance, one analogue, compound 3c , demonstrated a slower elimination rate and a longer half-life of 3.74 hours compared to the parent inhibitor iST2-1 (t½ = 1.43 hours) and another analogue, 14e (t½ = 1.54 hours). nih.gov This suggests that the structural features of compound 3c contribute to its extended presence in the systemic circulation in the animal model. nih.gov

Interactive Data Table: In Vivo Half-life of Furan-based ST2 Inhibitor Analogues in Mice

| Compound | In Vivo Half-life (t½) in hours |

| iST2-1 | 1.43 |

| 3c | 3.74 |

| 14e | 1.54 |

Data derived from in vivo pharmacokinetic studies in mice following intraperitoneal administration. nih.gov

Metabolite Identification and Characterization

Specific metabolite identification and characterization studies for this compound in preclinical species were not found in the available literature.

Computational Chemistry and Molecular Modeling for N Furan 2 Ylmethyl 2 Phenoxybutanamide Research

Molecular Docking Simulations for Ligand-Target Interactions

No specific research findings on the molecular docking of N-(furan-2-ylmethyl)-2-phenoxybutanamide are available.

Molecular Dynamics Simulations for Conformational Stability and Binding

No specific research findings on the molecular dynamics simulations of this compound are available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific QSAR models or studies involving this compound have been published.

Virtual Screening for Novel Analogues

No virtual screening campaigns to identify novel analogues of this compound have been reported in the literature.

Advanced Analytical Techniques for the Research of N Furan 2 Ylmethyl 2 Phenoxybutanamide

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Structural elucidation is the cornerstone of chemical analysis, confirming that the synthesized molecule has the intended structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques for the unambiguous determination of the molecular framework of N-(furan-2-ylmethyl)-2-phenoxybutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized.

¹H NMR: This technique identifies the different types of protons (hydrogen atoms) in the molecule based on their unique chemical environments. The spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the methylene (B1212753) bridge (-CH₂-), the amide (N-H), the phenoxy group, and the butyramide (B146194) chain. The splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants (J-values) would confirm the connectivity between adjacent protons. For instance, the furan ring protons typically appear in the aromatic region, while the aliphatic protons of the butyramide chain would be found more upfield. rsc.org

¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the furan ring, the phenoxy group, the carbonyl group (C=O) of the amide, and the aliphatic chain would produce a distinct signal, confirming the complete carbon backbone of the molecule. rsc.org

In related furan-containing amide structures, such as 2-cyano-N-(furan-2-ylmethyl)acetamide, detailed NMR analysis has been used to confirm the structure, showing the characteristic chemical shifts for the furan and acetamide (B32628) moieties. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Furan Ring Protons | ¹H NMR | ~7.4 (H5) | Distinct signals for each of the three furan protons. |

| ~6.2-6.4 (H3, H4) | |||

| Methylene Protons (-CH₂-N) | ¹H NMR | ~4.5 | Typically a doublet, coupled to the amide proton. |

| Amide Proton (-NH-) | ¹H NMR | ~8.0-8.5 | Broad signal, position can be solvent-dependent. |

| Phenoxy Ring Protons | ¹H NMR | ~6.9-7.3 | Complex multiplet pattern. |

| Butanamide Chain Protons | ¹H NMR | ~0.9-2.5 | Signals for CH, CH₂, and CH₃ groups. |

| Carbonyl Carbon (-C=O) | ¹³C NMR | ~170-175 | Characteristic downfield shift for amide carbonyl. |

| Furan Ring Carbons | ¹³C NMR | ~110-150 | Four distinct signals expected. |

Mass Spectrometry (MS) MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. rsc.org Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) would be used to ionize the molecule. rsc.org The resulting mass spectrum for this compound would show a molecular ion peak [M]+ or a protonated molecular peak [M+H]+ corresponding to its exact mass, confirming its elemental composition.

Chromatographic Techniques for Purity and Quantification (e.g., HPLC, GC, Flash Chromatography, TLC)

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity and quantifying its concentration.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. rsc.org The compound is spotted on a silica-coated plate, which is then developed in a solvent mixture, allowing for the visualization of the compound relative to impurities.

Flash Chromatography: This is the primary method for the purification of synthetic compounds on a preparative scale. For furan derivatives, silica (B1680970) gel is commonly used as the stationary phase. rsc.org The crude reaction mixture is loaded onto a column of silica gel and eluted under pressure with a solvent system, often a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EA), to isolate the pure product. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment and quantification of this compound. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, given the presence of the aromatic furan and phenoxy rings.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds. mdpi.com Given the structure of this compound, it may be sufficiently volatile and thermally stable for GC analysis. This technique could separate the compound from volatile impurities with high efficiency. The use of a capillary column like an HP-5MS is common for the analysis of furan derivatives. mdpi.comrestek.com

Table 2: Chromatographic Methods for this compound

| Technique | Application | Typical Conditions | Reference |

|---|---|---|---|

| TLC | Reaction Monitoring | Stationary Phase: Silica gel; Mobile Phase: Petroleum Ether/Ethyl Acetate mixtures. | rsc.org |

| Flash Chromatography | Purification | Stationary Phase: Silica gel (300-400 mesh); Mobile Phase: Gradient of Petroleum Ether/Ethyl Acetate. | rsc.org |

| HPLC | Purity & Quantification | Stationary Phase: C18 column; Mobile Phase: Acetonitrile/Water gradient; Detection: UV. | General Method |

| GC-MS | Purity & Identification | Stationary Phase: Rxi-624Sil MS or HP-5MS column; Detection: Mass Spectrometry. | mdpi.comrestek.com |

Biophysical Techniques for Binding and Interaction Studies (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

To investigate the potential of this compound as a biologically active molecule, biophysical techniques are used to study its direct interaction with target macromolecules, such as proteins or nucleic acids.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical sensing technique that measures the binding between a molecule immobilized on a sensor chip (the ligand) and a molecule in solution (the analyte). cnr.it In a typical experiment, a target protein would be immobilized on the chip, and solutions of this compound at various concentrations would be flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. cnr.it This allows for the determination of key kinetic parameters, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which indicates the binding affinity. nih.gov This method has been successfully used to quantify the binding affinity of other small molecule inhibitors for their protein targets. nih.govnih.gov

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event.

Microplate-based Assays for High-Throughput Screening

If this compound is part of a larger library of compounds, microplate-based assays are essential for rapidly screening their activity. These assays are performed in 96-, 384-, or 1536-well plates, allowing for the simultaneous testing of many compounds. rsc.org

For example, if the compound is designed as an inhibitor of a specific enzyme or receptor-ligand interaction, a corresponding assay would be developed. This could be a biochemical assay measuring enzyme activity (e.g., through a fluorescent or colorimetric substrate) or a cell-based assay. nih.gov Cell-based reporter assays, such as those using HEK293 cells that overexpress a target receptor, can confirm the inhibitory activity of compounds in a cellular context. nih.gov The results from these high-throughput screens (HTS) identify "hits"—compounds that show activity—which can then be further validated and optimized. rsc.org

Future Research Directions and Therapeutic Potential of N Furan 2 Ylmethyl 2 Phenoxybutanamide

Exploration of Novel Biological Targets

The furan (B31954) nucleus is a versatile scaffold known to interact with a wide range of biological targets, contributing to various pharmacological effects including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comorientjchem.orgutripoli.edu.ly The future exploration of N-(furan-2-ylmethyl)-2-phenoxybutanamide should, therefore, involve comprehensive screening to identify its primary biological targets.

Potential Target Classes for Investigation:

| Target Class | Rationale for Investigation | Potential Therapeutic Areas |

| Enzymes | The furan ring can act as a bioisostere for other aromatic systems, potentially inhibiting enzymes involved in disease pathways. The phenoxybutanamide portion may also contribute to binding affinity. | Oncology, Infectious Diseases, Inflammatory Disorders |

| Receptors | Furan derivatives have been shown to interact with various receptors. The overall structure of this compound may allow it to bind to specific receptor subtypes. | Neurology, Immunology |

| Ion Channels | The modulation of ion channels is a key mechanism for many therapeutic agents. The lipophilic nature of the compound may facilitate interaction with transmembrane ion channels. | Cardiovascular Diseases, Neurological Disorders |

| Nucleic Acids | Some furan-containing compounds have demonstrated the ability to interact with DNA, suggesting a potential mechanism for anticancer or antimicrobial activity. | Oncology, Infectious Diseases |

Initial research should employ high-throughput screening against a diverse panel of validated biological targets. Subsequent studies would then focus on target validation and understanding the molecular interactions through techniques such as X-ray crystallography and molecular modeling. A thorough investigation of the structure-activity relationship (SAR) will be crucial to optimize the compound for selectivity and potency against identified targets. ijabbr.com

Development of Advanced Prodrug Strategies

Prodrug design is a valuable strategy to overcome pharmacokinetic challenges such as poor solubility, low bioavailability, and lack of target specificity. nih.gov The amide linkage in this compound presents an opportunity for the development of advanced prodrug strategies.

Potential Prodrug Approaches:

N-Acylation and N-Acyloxyalkylation: Modification of the amide nitrogen could enhance lipophilicity and membrane permeability. These prodrugs would be designed to be cleaved by intracellular esterases or amidases to release the active parent compound. ebrary.net

Enzyme-Targeted Prodrugs: Attaching a promoiety that is a substrate for a specific enzyme expressed in target tissues (e.g., tumors or sites of inflammation) could lead to site-specific drug release, thereby increasing efficacy and reducing systemic toxicity.

Solubility-Enhancing Prodrugs: For applications requiring intravenous administration, conjugation of polar moieties such as phosphates, amino acids, or polyethylene glycol (PEG) to the furan or phenyl ring could significantly improve aqueous solubility.

The stability of these prodrugs in physiological conditions (plasma, different pH values) and their conversion back to the active drug would need to be thoroughly evaluated in vitro and in vivo.

Combination Therapies and Synergistic Effects

The therapeutic efficacy of a compound can often be enhanced when used in combination with other drugs. Investigating the potential for synergistic effects between this compound and existing therapeutic agents is a critical area of future research.

Potential Combination Therapy Research Areas:

| Therapeutic Area | Potential Combination Agents | Rationale |

| Oncology | Standard chemotherapeutic agents, targeted therapies, immunotherapy | To overcome drug resistance, enhance apoptotic effects, or modulate the tumor microenvironment. |

| Infectious Diseases | Existing antibiotics or antifungals | To achieve synergistic antimicrobial activity, broaden the spectrum of activity, or combat resistant strains. |

| Inflammatory Disorders | Nonsteroidal anti-inflammatory drugs (NSAIDs), corticosteroids | To target multiple inflammatory pathways and potentially reduce the required dose of each agent, thereby minimizing side effects. |

In vitro studies using cell lines relevant to the disease of interest would be the first step to identify synergistic combinations. Promising combinations would then be advanced to in vivo animal models to confirm the enhanced therapeutic effect and assess any potential for increased toxicity.

Emerging Applications in Chemical Biology

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The unique structure of this compound makes it a candidate for development into a chemical probe.

Potential Chemical Biology Applications:

Fluorescent Labeling: Modification of the compound with a fluorescent tag could allow for the visualization of its subcellular localization and interaction with biological targets using microscopy techniques.

Affinity-Based Probes: Immobilization of the compound on a solid support could be used for affinity chromatography to isolate and identify its binding partners from cell lysates.

Photoaffinity Labeling: Incorporation of a photoreactive group would enable the formation of a covalent bond with its biological target upon photoirradiation, facilitating target identification and characterization.

The development of such chemical biology tools derived from this compound could provide invaluable insights into its mechanism of action and potentially uncover novel biological pathways. The furan moiety itself is a versatile synthon that can be readily functionalized for these purposes. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-2-phenoxybutanamide, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Preparation of the furan-2-ylmethylamine intermediate via reductive amination (e.g., using furfural and ammonia with Pd/NiO catalysts under H₂) .

- Step 2 : Coupling with 2-phenoxybutanoyl chloride under anhydrous conditions (e.g., dichloromethane solvent, triethylamine base) .

- Critical Parameters :

- Temperature : Optimal yields (~85–95%) are achieved at 25–40°C.

- Catalysts : Pd-based catalysts enhance reductive amination efficiency .

- Solvent Polarity : Polar aprotic solvents (DMF, DCM) improve acyl transfer .

- Table 1 : Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amine Synthesis | Furfural, NH₃, Pd/NiO, H₂ | 95 | |

| Acylation | 2-Phenoxybutanoyl chloride, DCM, Et₃N | 89 |

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., furan ring H at δ 6.1–7.4 ppm, amide NH at δ 8.2 ppm) and confirms connectivity .

- X-ray Crystallography : SHELXL refinement resolves stereochemistry and hydrogen-bonding networks (e.g., amide···furan interactions) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 288.1234) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Tools : Use PubChem-derived descriptors (e.g., logP = 2.8, PSA = 65 Ų) to estimate absorption and blood-brain barrier permeability .

- Docking Studies : Molecular docking with CYP450 enzymes predicts metabolic stability (e.g., oxidation at the furan methyl group) .

- Table 2 : Key Computational Parameters

| Parameter | Value | Implication |

|---|---|---|

| logP | 2.8 | Moderate lipophilicity |

| PSA | 65 Ų | Low oral bioavailability |

| CYP3A4 Binding Energy | -9.2 kcal/mol | High metabolic turnover |

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., anti-inflammatory vs. inactive results)?

- Methodological Answer :

- Assay Variability : Standardize cell lines (e.g., RAW264.7 macrophages) and LPS-induced inflammation protocols .

- Metabolite Interference : Use LC-MS to identify active metabolites (e.g., oxidized furan derivatives) that may contribute to discrepancies .

- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ = 10–50 μM in COX-2 inhibition assays) .

Q. What strategies optimize stereochemical control during the synthesis of structurally related phenoxybutanamide derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Employ Evans oxazolidinones to direct asymmetric acylation .

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze enantiomers in racemic mixtures .

- Dynamic Kinetic Resolution : Combine Pd catalysts with chiral ligands for in situ racemization and enantioselection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.